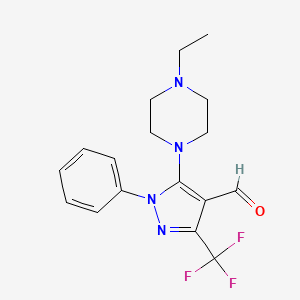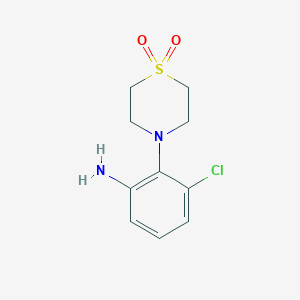
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide is a heterocyclic compound that belongs to the thiomorpholine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the amino and chloro substituents on the phenyl ring. One common method involves the use of propargyl bromide in the presence of a base such as cesium carbonate in acetone at room temperature, followed by oxidation of the sulfur group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can introduce various functional groups .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The compound may also interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A structurally related compound with an oxygen atom instead of sulfur. It is used as a solvent and in the synthesis of pharmaceuticals.
Thiomorpholine: The parent compound of 4-(2-Amino-6-chlorophenyl)thiomorpholine 1,1-Dioxide, with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both amino and chloro substituents on the phenyl ring, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H13ClN2O2S |
|---|---|
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
3-chloro-2-(1,1-dioxo-1,4-thiazinan-4-yl)aniline |
InChI |
InChI=1S/C10H13ClN2O2S/c11-8-2-1-3-9(12)10(8)13-4-6-16(14,15)7-5-13/h1-3H,4-7,12H2 |
Clave InChI |
CIUYWCDCBYLEJO-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCN1C2=C(C=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



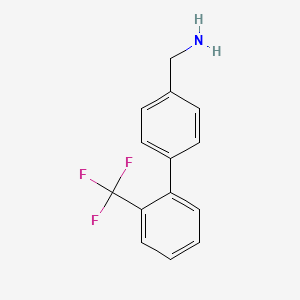
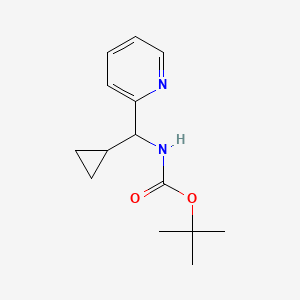

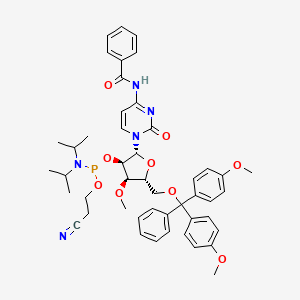
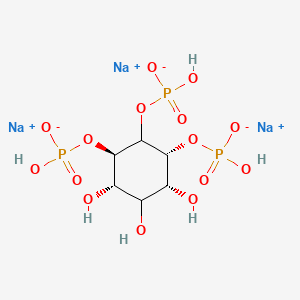
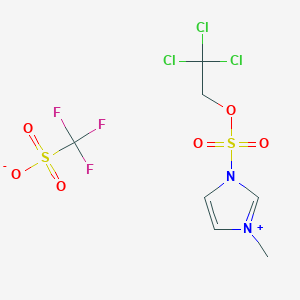
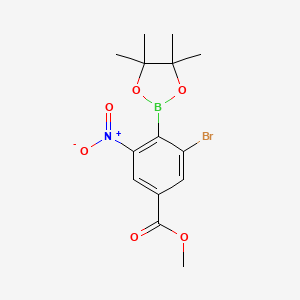
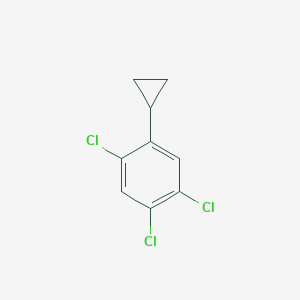

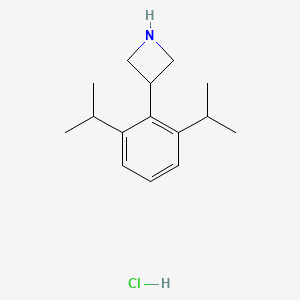
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)
